N-(2,4-dimethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted at the 5-position with a thiophen-3-yl group and at the 2-position with an acetamide moiety bearing a 2,4-dimethoxyphenyl substituent.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-21-11-3-4-12(13(7-11)22-2)17-14(20)8-15-18-19-16(23-15)10-5-6-24-9-10/h3-7,9H,8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDMHABLSSGWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=NN=C(O2)C3=CSC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS Number: 1257548-89-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O4S |
| Molecular Weight | 345.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety is known for its ability to modulate enzyme activity and receptor interactions. Research indicates that compounds with similar structures can inhibit specific pathways involved in cancer proliferation and inflammation.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could interact with receptors that regulate cell signaling pathways.
- Induction of Apoptosis : Similar compounds have shown the capacity to induce programmed cell death in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study evaluated various 1,3,4-oxadiazole derivatives against multiple cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HEPG2 | 0.67 |
| Another Oxadiazole Derivative | MCF7 | 0.80 |
| Doxorubicin | HCT116 | 2.80 |
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial effects of oxadiazole derivatives. Compounds structurally related to this compound have demonstrated activity against various bacterial strains.
Case Studies
- Study on Anticancer Activity : A research team synthesized several oxadiazole compounds and tested their efficacy against leukemia and solid tumor cell lines. The results indicated that certain derivatives had higher potency than conventional treatments.
- Antimicrobial Evaluation : A series of related compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed promising inhibitory effects on pathogenic strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related 1,3,4-oxadiazole and acetamide derivatives, focusing on substituent variations, synthetic routes, and reported bioactivities.
Structural Analogues and Substituent Effects
Oxadiazole Ring Substituents
- Thiophene vs. Aryl Groups :
The 5-(thiophen-3-yl) group distinguishes the target compound from analogs like 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (), which features a diphenylmethyl substituent. Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets compared to bulkier aryl groups .- Positional Isomerism : The thiophen-3-yl group (target compound) contrasts with 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (), where a benzofuran-2-yl group is present. Benzofuran’s planar structure may improve antimicrobial activity, as reported for this analog .
Acetamide Substituents
- Methoxy Positioning: The 2,4-dimethoxyphenyl group in the target compound differs from N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dioxothiazolidin-3-yl)acetamide (compound 2c, ), which has a 3,4-dimethoxyphenyl group.
- Heterocyclic vs. Simple Aryl Groups :
Substitution with pyrazin-2-yl () or thiazole rings () introduces hydrogen-bonding or metal-coordinating sites, which are absent in the target compound’s dimethoxyphenyl group.
Key Research Findings and Data Tables
Table 1: Substituent Effects on Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
